Uridine-5'-diphosphate disodium salt Uridine-5'-diphosphate disodium salt UDP is a uridine 5'-phosphate and a pyrimidine ribonucleoside 5'-diphosphate. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a conjugate acid of an UDP(3-).
Uridine 5'-diphosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Sdccgsbi-0051172.P002 is a natural product found in Helianthus tuberosus, Homo sapiens, and other organisms with data available.
A uracil nucleotide containing a pyrophosphate group esterified to C5 of the sugar moiety.
Brand Name: Vulcanchem
CAS No.: 27821-45-0
VCID: VC0004636
InChI: InChI=1S/C9H14N2O12P2.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2
SMILES: C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+]
Molecular Formula: C9H12N2Na2O12P2
Molecular Weight: 448.12 g/mol

Uridine-5'-diphosphate disodium salt

CAS No.: 27821-45-0

Cat. No.: VC0004636

Molecular Formula: C9H12N2Na2O12P2

Molecular Weight: 448.12 g/mol

* For research use only. Not for human or veterinary use.

Uridine-5'-diphosphate disodium salt - 27821-45-0

Specification

Description UDP is a uridine 5'-phosphate and a pyrimidine ribonucleoside 5'-diphosphate. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a conjugate acid of an UDP(3-).
Uridine 5'-diphosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Sdccgsbi-0051172.P002 is a natural product found in Helianthus tuberosus, Homo sapiens, and other organisms with data available.
A uracil nucleotide containing a pyrophosphate group esterified to C5 of the sugar moiety.
CAS No. 27821-45-0
Molecular Formula C9H12N2Na2O12P2
Molecular Weight 448.12 g/mol
IUPAC Name disodium;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate
Standard InChI InChI=1S/C9H14N2O12P2.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2
Standard InChI Key ZQKVPFKBNNAXCE-UHFFFAOYSA-L
Isomeric SMILES C1=CN(C(=O)NC1=O)[C@H]2C(C([C@H](O2)COP(=O)(O)OP(=O)([O-])[O-])O)O.[Na+].[Na+]
SMILES C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+]
Canonical SMILES C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+]
Appearance Assay:≥95%A crystalline solid

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